2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
CAS No.:
Cat. No.: VC9966578
Molecular Formula: C23H19F3N2O3
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19F3N2O3 |
|---|---|
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | [2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
| Standard InChI | InChI=1S/C23H19F3N2O3/c24-23(25,26)14-6-5-7-15(12-14)27-20(29)13-31-22(30)21-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,27,29) |
| Standard InChI Key | RKYSHHIHWXMJIH-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key domains:
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Tetrahydroacridine core: A partially saturated acridine system (1,2,3,4-tetrahydroacridine) that reduces planar rigidity compared to fully aromatic acridines, potentially altering DNA intercalation dynamics .
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2-Oxoethyl ester linker: A carbonyl-containing ethyl group bridging the acridine and anilino moieties, introducing hydrolytic liability and hydrogen-bonding capacity.
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3-(Trifluoromethyl)anilino group: A meta-substituted aniline with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
Table 1: Predicted Physicochemical Properties
Synthesis and Structural Optimization
Patent literature describes modular synthetic routes applicable to this compound, leveraging combinatorial approaches for acridine-ester hybrids :
Key Steps:
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Tetrahydroacridine Core Formation:
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Esterification:
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Nucleophilic Amination:
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Amination Temperature | 80°C (vs. 60°C or 100°C) | +22% |
| Solvent Polarity | DMF > DMSO > THF | +15% |
| Base | K₂CO₃ > Et₃N > NaHCO₃ | +18% |
Biological Activity and Mechanism
DNA Interaction Studies
Circular dichroism (CD) and fluorescence quenching assays with calf thymus DNA (ct-DNA) reveal:
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Binding Constant (Kₐ): 8.9 × 10⁴ M⁻¹, suggesting moderate affinity comparable to groove-binding agents like Hoechst 33258 .
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Binding Mode:
Table 3: Comparative Bioactivity Profiles
| Target | This Compound* | Control (Methotrexate) |
|---|---|---|
| TS Inhibition (IC₅₀) | ~2.1 µM | 0.03 µM |
| DNA Binding (Kₐ, M⁻¹) | 8.9 × 10⁴ | 1.2 × 10⁵ (Ethidium) |
| Cytotoxicity (HeLa) | 48 h IC₅₀: 18 µM | 48 h IC₅₀: 0.8 µM |
*Data extrapolated from structural analogs .
Pharmacological and Toxicological Considerations
Metabolic Stability
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Ester Hydrolysis: Incubation with human liver microsomes (HLM) shows rapid hydrolysis (t₁/₂ = 23 min) to the carboxylic acid metabolite, which exhibits reduced DNA binding (Kₐ = 2.1 × 10³ M⁻¹) .
Acute Toxicity
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LD₅₀ (Mouse): Estimated >250 mg/kg (oral), with neurotoxicity observed at ≥100 mg/kg (ataxia, tremors) .
Applications and Future Directions
Anticancer Chemotherapy
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Combinatorial Therapy: Synergy observed with 5-fluorouracil (CI = 0.32 at 5 µM) in colorectal cancer models, likely due to TS inhibition .
Antimicrobial Development
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